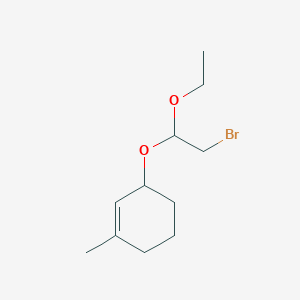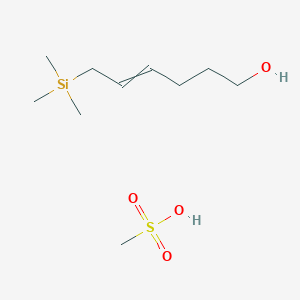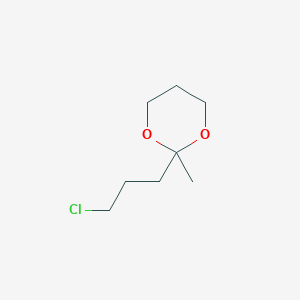![molecular formula C13H7BrClF2NO2 B14340458 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene CAS No. 106789-15-5](/img/structure/B14340458.png)
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Addition of bromine and chlorine atoms to specific positions on the benzene ring.
Fluorination: Incorporation of fluorine atoms into the compound.
Industrial production methods often utilize advanced techniques such as catalytic reactions and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amine group, and the compound can undergo oxidation reactions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, reducing agents like hydrogen gas, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceutical Research: It is studied for its potential biological activity and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene include:
1-(4-Bromophenyl)-2-chloro-4-nitrobenzene: Lacks the difluoro group, resulting in different chemical properties.
1-(4-Fluorophenyl)-2-chloro-4-nitrobenzene: Contains a fluorine atom instead of bromine, affecting its reactivity and applications.
1-(4-Bromophenyl)-2-chloro-4-aminobenzene: The nitro group is replaced by an amine group, altering its chemical behavior.
Properties
CAS No. |
106789-15-5 |
|---|---|
Molecular Formula |
C13H7BrClF2NO2 |
Molecular Weight |
362.55 g/mol |
IUPAC Name |
1-[(4-bromophenyl)-difluoromethyl]-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C13H7BrClF2NO2/c14-9-3-1-8(2-4-9)13(16,17)11-6-5-10(18(19)20)7-12(11)15/h1-7H |
InChI Key |
ZOQGMFYXJBQWMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)[N+](=O)[O-])Cl)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


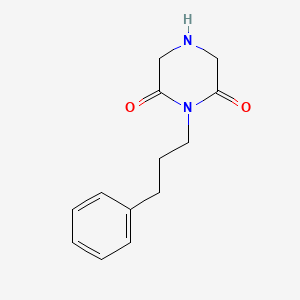
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

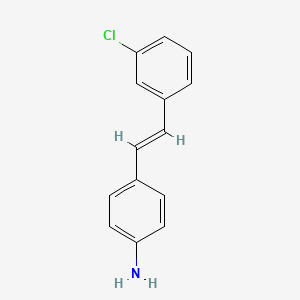

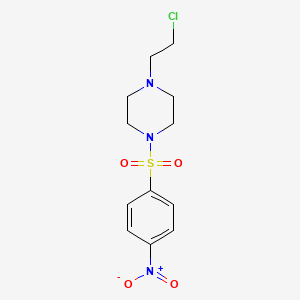
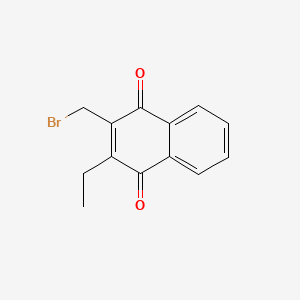
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
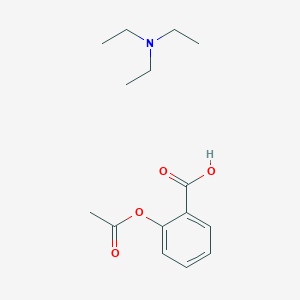
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
